Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate
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Overview
Description
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate is an organic compound with a complex structure that includes an ester functional group, an acetyloxy group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate typically involves the esterification of 5-hydroxy-3-ethylcyclohex-3-ene-1-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The ester group can also be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-3-ethylcyclohex-3-ene-1-carboxylate: Similar structure but lacks the acetyloxy group.
Ethyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(acetyloxy)-3-methylcyclohex-3-ene-1-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Methyl 5-(acetyloxy)-3-ethylcyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
185222-46-2 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 5-acetyloxy-3-ethylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-4-9-5-10(12(14)15-3)7-11(6-9)16-8(2)13/h6,10-11H,4-5,7H2,1-3H3 |
InChI Key |
ZVTVAYDQNCOAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(CC(C1)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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